molecular formula C14H16O5 B12063148 Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside CAS No. 19465-13-5

Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside

Cat. No.: B12063148
CAS No.: 19465-13-5
M. Wt: 264.27 g/mol
InChI Key: HQTCRHINASMQOA-UHFFFAOYSA-N
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Description

Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside is an organic compound with the molecular formula C14H16O5. It is a derivative of hexopyranoside, characterized by the presence of an anhydro bridge between the 2nd and 3rd carbon atoms and a benzylidene group at the 4th and 6th positions. This compound is often used in synthetic organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside can be synthesized through the reaction of methyl 4,6-O-benzylidene-α-D-glucopyranoside with diethyl azodicarboxylate and triphenylphosphine. This reaction predominantly yields methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside and -mannopyranoside . Another method involves the reaction of methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside with ethylmagnesium bromide in the presence of copper(I) iodide, producing 4,6-O-benzylidene-1,2-dideoxy-D-ribo-hex-1-enopyranoside .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as this compound is primarily used in research settings. the synthetic routes mentioned above can be scaled up for larger production if needed.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

    Diethylaluminum Cyanide: Used for oxirane ring-opening reactions.

    Ammonia: Used for substitution reactions.

Major Products Formed

    Cyano Derivatives: Formed from oxirane ring-opening reactions.

    Amines: Formed from substitution reactions with ammonia.

Scientific Research Applications

Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside involves the reactivity of its oxirane ring and benzylidene group. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions, while the benzylidene group can participate in various substitution reactions. These reactive sites make the compound valuable in synthetic organic chemistry for constructing complex molecular architectures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside is unique due to its specific structural features, including the anhydro bridge and benzylidene group. These features confer distinct reactivity patterns, making it a valuable compound for synthetic applications.

Properties

IUPAC Name

5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c1-15-14-12-11(18-12)10-9(17-14)7-16-13(19-10)8-5-3-2-4-6-8/h2-6,9-14H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTCRHINASMQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2C(O2)C3C(O1)COC(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10941213
Record name Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside
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URL https://comptox.epa.gov/dashboard/DTXSID10941213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3150-15-0, 53270-02-3, 19465-13-5, 67226-04-4, 3150-16-1
Record name Methyl 2,3-anhydro-4,6-O-(benzylidene)-alpha-allo-D-pyranoside
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC170243
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Record name MLS002608315
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside
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